4-(2-Methoxyethyl)non-1-ene
Description
4-(2-Methoxyethyl)non-1-ene is an unsaturated organic compound characterized by a nine-carbon alkene backbone (non-1-ene) with a 2-methoxyethyl substituent at the fourth carbon position. This structural duality suggests applications in polymer chemistry, surfactants, or bioactive molecules.
Properties
CAS No. |
79164-33-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-(2-methoxyethyl)non-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-9-12(8-5-2)10-11-13-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
AUIATWMBYQQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCOC)CC=C |
Origin of Product |
United States |
Preparation Methods
Bromination and Methoxide-Bromide Exchange
A foundational approach to synthesizing 4-(2-methoxyethyl)non-1-ene derivatives involves bromination followed by methoxide substitution. In US5107034A and EP0449602A1 , 4-hydroxyacetophenone undergoes bromination using copper(II) bromide (CuBr₂) or molecular bromine (Br₂) in chloroform-ethyl acetate under reflux. This yields α-bromo-4-hydroxyacetophenone, a key intermediate. Subsequent methoxide-bromide exchange is achieved via reaction with sodium methoxide (NaOCH₃) or methanol in the presence of alkali metal hydroxides, forming α-methoxy-4-hydroxyacetophenone.
Critical Parameters :
- Temperature : 80–100°C for bromination; 25–60°C for methoxide exchange.
- Catalyst : Pd/C (5% palladium) for hydrogenation steps.
- Yield : ~85% for α-methoxy-4-hydroxyacetophenone.
Catalytic Hydrogenation of Ketone Intermediates
Reduction of α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol is achieved via catalytic hydrogenation. As detailed in FR2487338A1 , hydrogenation at 80°C under 300 psig H₂ pressure in acetic acid with Pd/C converts the ketone to a secondary alcohol. For 4-(2-methoxyethyl)non-1-ene, analogous steps are adapted by elongating the carbon chain through alkylation or olefin metathesis.
Optimization Insights :
- Solvent : Acetic acid enhances hydrogen solubility and reaction rate.
- Pressure : 250–300 psig H₂ ensures complete reduction.
- Byproducts : Over-reduction to alkanes is mitigated by controlling H₂ exposure.
Grignard Reagent-Based Synthesis
FR2487338A1 outlines a Grignard approach for structurally similar compounds. Starting with parabromophenol ether, reaction with methoxyacetic acid derivatives (e.g., methoxyacetonitrile) forms a magnesium intermediate. Subsequent hydrolysis and hydrogenation yield the target methoxyethyl group. For 4-(2-methoxyethyl)non-1-ene, a nonene Grignard reagent (e.g., non-1-enylmagnesium bromide) could be coupled with methoxyethyl precursors.
Reaction Scheme :
- Grignard Formation :
$$
\text{Non-1-ene} + \text{Mg} \rightarrow \text{Non-1-enylmagnesium bromide}
$$ - Coupling :
$$
\text{Non-1-enylmagnesium bromide} + \text{2-Methoxyethyl bromide} \rightarrow \text{4-(2-Methoxyethyl)non-1-ene}
$$
Challenges : Steric hindrance from the nonene chain necessitates elevated temperatures (60–80°C) and prolonged reaction times.
Alternative Pathways: Olefin Functionalization
Olefin cross-metathesis offers a modern route to 4-(2-methoxyethyl)non-1-ene. Using a ruthenium catalyst (e.g., Grubbs II), non-1-ene reacts with 2-methoxyethyl vinyl ether to install the methoxyethyl group. This method, though less documented in patents, is highlighted in asymmetric synthesis literature.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity |
|---|---|---|---|
| Bromination-Hydrogenation | Bromination, Methoxide exchange, Hydrogenation | 70–85% | High |
| Grignard Coupling | Grignard formation, Alkylation | 50–65% | Moderate |
| Olefin Metathesis | Cross-metathesis | 70–80% | Low |
Table 1 : Efficiency and practicality of synthesis routes.
Structural Analogues and Their Synthesis
Table 2 : Structurally related compounds and their preparation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)nonan-1-ol, 4-(2-methoxyethyl)nonanal, or 4-(2-methoxyethyl)nonanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)nonane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)non-1-ene when using NaBr.
Scientific Research Applications
4-(2-Methoxyethyl)non-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)non-1-ene in chemical reactions involves the interaction of its double bond and methoxyethyl group with various reagents. The double bond acts as a site for electrophilic addition reactions, while the methoxyethyl group can participate in nucleophilic substitution. These interactions are facilitated by the electronic properties of the substituents, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 4-(2-Methoxyethyl)non-1-ene with structurally or functionally related compounds from the evidence:
Toxicity and Regulatory Considerations
- Eugenol: Classified with a MAK value of 5 ml/m³, indicating workplace exposure limits. The methoxyethyl group in 4-(2-Methoxyethyl)non-1-ene may confer lower acute toxicity but requires further study .
- NPEs: Regulated under REACH (ECHA) and listed in the SIN List due to bioaccumulation and toxicity. Branched alkyl chains (as in 4-(2-Methoxyethyl)non-1-ene) often degrade slower than linear analogs .
Physicochemical Properties
- 2-(4-Methoxyphenyl)ethanol: The hydroxyl group increases water solubility compared to 4-(2-Methoxyethyl)non-1-ene, which is expected to partition into lipid phases. Molecular weight differences (152.19 vs. ~182.3 g/mol for 4-(2-Methoxyethyl)non-1-ene) further influence boiling points and solubility .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 184.318 g/mol | |
| Boiling Point | Not reported (estimate: ~200–250°C) | |
| LogP | 3.795 |
Basic: What safety protocols are recommended for handling 4-(2-Methoxyethyl)non-1-ene?
Answer:
- Personal Protective Equipment (PPE) :
- Ventilation : Perform syntheses in a fume hood to limit vapor exposure .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry methods predict the reactivity of 4-(2-Methoxyethyl)non-1-ene?
Answer:
- Density Functional Theory (DFT) :
- Optimize molecular geometry to calculate bond dissociation energies (BDEs) for the alkene group, predicting susceptibility to electrophilic addition .
- Simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for polymerization or crosslinking .
- Molecular Dynamics (MD) : Model interactions with solvents (e.g., hexane vs. DMSO) to optimize reaction conditions for functionalization .
Methodological Note : Validate computational results with experimental spectroscopic data (e.g., IR stretching frequencies for C=C bonds) .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Reaction Optimization :
- Purification :
Advanced: How can the alkene moiety be exploited in polymer chemistry applications?
Answer:
- Crosslinking : Initiate radical polymerization with AIBN (azobisisobutyronitrile) to create polyolefin networks .
- Functionalization :
Q. Experimental Design :
- Track conversion via -NMR by monitoring alkene proton disappearance .
- Test mechanical properties (DSC, TGA) of resulting polymers to assess thermal stability .
Basic: What analytical techniques are critical for characterizing synthetic intermediates?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica plates with UV visualization to monitor reaction progress .
- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm for methoxyethyl) .
- Elemental Analysis : Confirm C/H/O ratios to validate synthetic intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data?
Answer:
- Multi-Technique Validation :
- Cross-reference NMR coupling constants with X-ray crystallography data (if available) to confirm stereochemistry .
- Compare experimental IR peaks with simulated spectra from computational models .
- Controlled Degradation Studies : Heat samples to isolate degradation products and identify spectral anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
